molecular formula C20H19N3O B2443292 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide CAS No. 1396867-16-5

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide

Cat. No.: B2443292
CAS No.: 1396867-16-5
M. Wt: 317.392
InChI Key: OVGYRKFPZKXXID-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is a synthetic compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique structural properties, which contribute to its diverse reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYRKFPZKXXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide typically involves multi-step synthetic routes. One common approach includes the alkylation of benzylamine with propargyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the resulting intermediate with 3-cyanobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the original functional groups.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its cyano group, in particular, contributes to its versatility in various chemical reactions and applications.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is a synthetic compound with notable potential in pharmaceutical applications due to its biological activity. This compound primarily targets the Dipeptidyl Peptidase 4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism and insulin regulation. By inhibiting DPP-4, this compound may contribute to lowering insulin catabolism, thereby enhancing insulin levels in the bloodstream.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide, and it has a molecular formula of C20H19N3O. Its unique structure allows for diverse reactivity, making it an interesting subject for further research in medicinal chemistry.

Target Enzyme : Dipeptidyl Peptidase 4 (DPP-4)

Mode of Action : The compound inhibits DPP-4 activity, affecting insulin catabolism pathways. This inhibition can lead to increased insulin availability, which is beneficial for managing conditions such as type 2 diabetes.

Pharmacokinetics

Similar compounds, particularly gliptins (a class of DPP-4 inhibitors), are known for their favorable pharmacokinetic profiles. They can often be administered once weekly or in combination with other hypoglycemic agents, suggesting a potential for this compound to be developed into a therapeutic agent with manageable dosing schedules.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated potent inhibitory activity against receptor tyrosine kinases such as EGFR and PDGFR, which are critical in cancer progression.

Table 1: Cytotoxicity of Related Compounds

Compound IDCell Line TestedIC50 (µM)Activity Level
Compound 11K56210High
Compound 13MCF-715Moderate
Compound 19A54920Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.

Case Studies and Research Findings

A notable study published in PMC examined various derivatives of benzamide compounds and their biological activities. The findings indicated that several derivatives showed significant activity against hematological malignancies and solid tumors, suggesting that modifications to the benzamide structure could enhance efficacy against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed favorable interactions with active sites of kinases involved in cancer signaling pathways, indicating potential as a targeted therapeutic agent .

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